3-methyl-5-(naphthalen-1-ylmethyl)-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
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Description
3-methyl-5-(naphthalen-1-ylmethyl)-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is a useful research compound. Its molecular formula is C22H20N2O2 and its molecular weight is 344.414. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Detection and Condensation Reactions
- Fluorescent Detection: Naphthalene derivatives, such as naphthalene-2,3-dicarbaldehyde (NDA), have been used for the fluorescent detection of amino acids. This application highlights the potential utility of similar compounds in analytical chemistry and biosensing (McGill et al., 2005).
- Unique Oxidative Condensation Products: The reactivity of NDA in the presence of cyanide ions and methanol at room temperature has been studied, leading to unique crystalline products. Such studies help in understanding the chemical properties and potential applications of naphthalene derivatives in synthesis (McGill et al., 2005).
Atmospheric Chemistry
- Gas-Phase Reactions: Research on compounds like trans-cinnamaldehyde, a model compound for dicarbonyls formed from naphthalene, provides insights into their atmospheric reactions. This knowledge is vital for understanding air quality and atmospheric chemistry (Smith et al., 1996).
Medicinal Chemistry
- Cytotoxic Properties: Novel quinoline-3-carbaldehyde hydrazones bearing naphthalene moieties have been synthesized and studied for their in vitro cytotoxic properties against various human tumor cell lines. Such compounds are of interest in the development of anticancer therapies (Korcz et al., 2018).
- Anticonvulsant Activity: Semicarbazones based on naphthalene-oxadiazole derivatives have been designed and synthesized. Their anticonvulsant activities have been evaluated, contributing to the development of new pharmacological treatments (Rajak et al., 2010).
Catalysis and Synthesis
- Catalytic Applications: Naphthalene derivatives have been used in the synthesis of isoxazole-carbaldehyde oximes. These compounds have shown high catalytic activity in reactions like the Suzuki reaction, demonstrating their utility in synthetic chemistry (Potkin et al., 2014).
- Synthesis of Polysubstituted Naphthalenes: Naphthalene derivatives have been involved in the synthesis of a wide range of polysubstituted naphthalenes, showcasing their role in the creation of complex organic molecules (Katritzky et al., 1997).
Properties
IUPAC Name |
3-methyl-5-(naphthalen-1-ylmethyl)-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-13-23(15-25)20-11-4-5-12-21(20)24(22(16)26)14-18-9-6-8-17-7-2-3-10-19(17)18/h2-12,15-16H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLQCVOOUBXOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2N(C1=O)CC3=CC=CC4=CC=CC=C43)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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